molecular formula C24H24N2O5S2 B2435363 (Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid CAS No. 300378-24-9

(Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Cat. No.: B2435363
CAS No.: 300378-24-9
M. Wt: 484.59
InChI Key: KBLRHTXDIOHZOV-HKWRFOASSA-N
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Description

(Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a useful research compound. Its molecular formula is C24H24N2O5S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

(Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid and its derivatives have been primarily studied for their antimicrobial properties. They have shown effectiveness against a range of microbial strains. For instance, a series of derivatives synthesized from 2-thioxothiazolidin-4-one demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, showing compatibility with standard drugs like Ampicillin, although with lower activity compared to Ciprofloxacin. Among these derivatives, some showed exceptionally good activity, comparable to standard drugs against Gram-positive bacteria like B. subtilus and S. aureus (N. PansareDattatraya & S. Devan, 2015). Additionally, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides, esters, and derivatives were synthesized and evaluated for potential antimicrobial agents against bacteria, mycobacteria, and fungi, showing significant activity especially against mycobacteria (M. Krátký, J. Vinšová, & J. Stolaříková, 2017).

Supramolecular Structures

The compound and its derivatives also show interesting structural properties. For example, the supramolecular structures of four related compounds were examined, showing a wide C-C-C angle at the methine C atom linking the two rings, with the molecules forming hydrogen-bonded dimers, chains of rings, and sheets in their crystalline forms. This structural feature contributes to their chemical and physical properties (P. Delgado et al., 2005).

Properties

IUPAC Name

4-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-31-19-12-6-16(7-13-19)15-20-22(28)26(24(32)33-20)14-4-2-3-5-21(27)25-18-10-8-17(9-11-18)23(29)30/h6-13,15H,2-5,14H2,1H3,(H,25,27)(H,29,30)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLRHTXDIOHZOV-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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